1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine
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Overview
Description
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as DIMEB, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine is still not fully understood. However, it has been proposed that this compound may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. This compound has also been shown to interact with the sigma-1 receptor, which is involved in the regulation of various cellular processes, including neuronal survival, calcium signaling, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its neuroprotective and anticonvulsant effects. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has several advantages for lab experiments. It has a high degree of selectivity and potency, which allows for precise manipulation of the GABAergic system. It also has good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, this compound also has several limitations for lab experiments. It has low solubility in water, which may limit its use in certain experimental setups. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
Future Directions
There are several future directions for the study of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and drug interactions.
Synthesis Methods
The synthesis of 1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2,6-diisopropylphenol with epichlorohydrin to form 2-(2,6-diisopropylphenoxy)ethyl chloride, which is then reacted with 1-methylpiperazine to yield this compound. The purity and yield of this compound can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective, anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-[2-[2-[2,6-di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O2/c1-17(2)19-7-6-8-20(18(3)4)21(19)25-16-15-24-14-13-23-11-9-22(5)10-12-23/h6-8,17-18H,9-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBEZWBQXDKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCOCCN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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